N-Butylbenzamide--toluene (1/1)
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Overview
Description
N-Butylbenzamide–toluene (1/1) is a chemical compound that consists of N-butylbenzamide and toluene in a 1:1 ratio N-butylbenzamide is an amide derivative of benzoic acid, while toluene is a widely used aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid derivatives and amines. One method involves mixing benzoic acid derivatives with a heterogeneous catalyst in anhydrous toluene, followed by the addition of the amine and reaction under ultrasonic irradiation at room temperature . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production of N-butylbenzamide typically involves the reaction of benzoic acid or its derivatives with butylamine in the presence of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . These reactions are carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Brominated benzamides.
Scientific Research Applications
N-Butylbenzamide–toluene (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Industry: Utilized in the production of pharmaceuticals, paper, plastic, and rubber.
Mechanism of Action
The mechanism of action of N-butylbenzamide involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-tert-Butylbenzamide: A derivative with a tert-butyl group instead of a butyl group.
N-Phenylbenzamide: A derivative with a phenyl group.
Uniqueness
N-Butylbenzamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination with toluene in a 1:1 ratio further enhances its solubility and reactivity, making it suitable for various applications.
Properties
CAS No. |
90252-30-5 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-butylbenzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-7-5-3-2-4-6-7/h4-8H,2-3,9H2,1H3,(H,12,13);2-6H,1H3 |
InChI Key |
QFNUOZYCNYNYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1.CC1=CC=CC=C1 |
Origin of Product |
United States |
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